1-Chloro-2-fluoro-3-iodo-4-methoxybenzene
Overview
Description
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H5ClFIO It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, iodine, and methoxy groups
Scientific Research Applications
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique substituents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Electrophilic Aromatic Substitution (EAS): This step involves the introduction of substituents onto the benzene ring using electrophiles. For example, chlorination can be achieved using chlorine gas in the presence of a catalyst like iron(III) chloride.
Halogen Exchange Reactions: Fluorine and iodine can be introduced through halogen exchange reactions using reagents like N-fluorobenzenesulfonimide (NFSI) and iodine monochloride (ICl).
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions are common. For example, the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation can yield a quinone derivative.
Comparison with Similar Compounds
- 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene
- 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene
- 1-Chloro-2-fluoro-4-iodo-3-methoxybenzene
Uniqueness: 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties. The combination of chlorine, fluorine, iodine, and methoxy groups provides a distinct set of electronic and steric effects that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
1-chloro-2-fluoro-3-iodo-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOCPFHDNZFTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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